REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]2[CH:7]=[C:8]([C:11]3([C:14]([O:16]C)=[O:15])[CH2:13][CH2:12]3)[CH:9]=[CH:10][C:5]=2[O:4][N:3]=1.O[Li].O>CO.O>[CH3:1][C:2]1[C:6]2[CH:7]=[C:8]([C:11]3([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]3)[CH:9]=[CH:10][C:5]=2[O:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC2=C1C=C(C=C2)C2(CC2)C(=O)OC
|
Name
|
LiOH.H2O
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation under vacuum
|
Type
|
ADDITION
|
Details
|
Water and Et2O were added
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC2=C1C=C(C=C2)C2(CC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 455 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |